

Application Notes: Measuring Cellular Fructose Uptake Using NBD-Fructose

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Compound of Interest

Compound Name: NBD-Fructose

Cat. No.: B594224

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Introduction

NBD-Fructose is a fluorescently labeled derivative of fructose used for monitoring fructose uptake into living cells. The probe consists of a fructose molecule conjugated to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. This analog allows for the direct, real-time measurement of fructose transport, primarily through the fructose-specific glucose transporter 5 (GLUT5). As GLUT5 is often overexpressed in various cancer cell lines, **NBD-Fructose** serves as a valuable tool for cancer research, metabolic studies, and for screening potential inhibitors of fructose transport.[1][2][3] Unlike radioisotopically-labeled sugars, fluorescent analogs like **NBD-Fructose** offer a safer and more accessible alternative for studying sugar metabolism, enabling visualization via fluorescence microscopy and quantification with fluorescence plate readers.[4]

NBD-Fructose exhibits excitation and emission maxima of approximately 472 nm and 538 nm, respectively.[4][5][6][7] Its uptake is competitively inhibited by D-fructose, confirming that it utilizes the same transport machinery.[1] The relatively small size of the NBD group ensures that the fructose analog is still recognized by the GLUT5 transporter, providing a specific means to study fructose metabolism pathways.[2]

Application: This protocol details the use of **NBD-Fructose** to measure fructose uptake in cultured mammalian cells, a method particularly relevant for studying cancer cell metabolism and screening for GLUT5 inhibitors.

Key Properties of NBD-Fructose

The following table summarizes the essential characteristics of **NBD-Fructose** for experimental planning.

Property	Value	Reference(s)
Synonyms	1-NBDF, 1-(7-nitro-1,2,3-benzadiazole)-Fructose	[5] [6]
Excitation Maximum (λ_{ex})	~472 nm	[4] [5] [6]
Emission Maximum (λ_{em})	~538 nm	[4] [5] [6]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₈	[6]
Molecular Weight	342.3 g/mol	[6]
Solubility	≥30 mg/mL in PBS (pH 7.2) and Water	[6]
Storage	Store stock solutions at -20°C or -80°C	[5]

Experimental Protocol: NBD-Fructose Cellular Uptake Assay

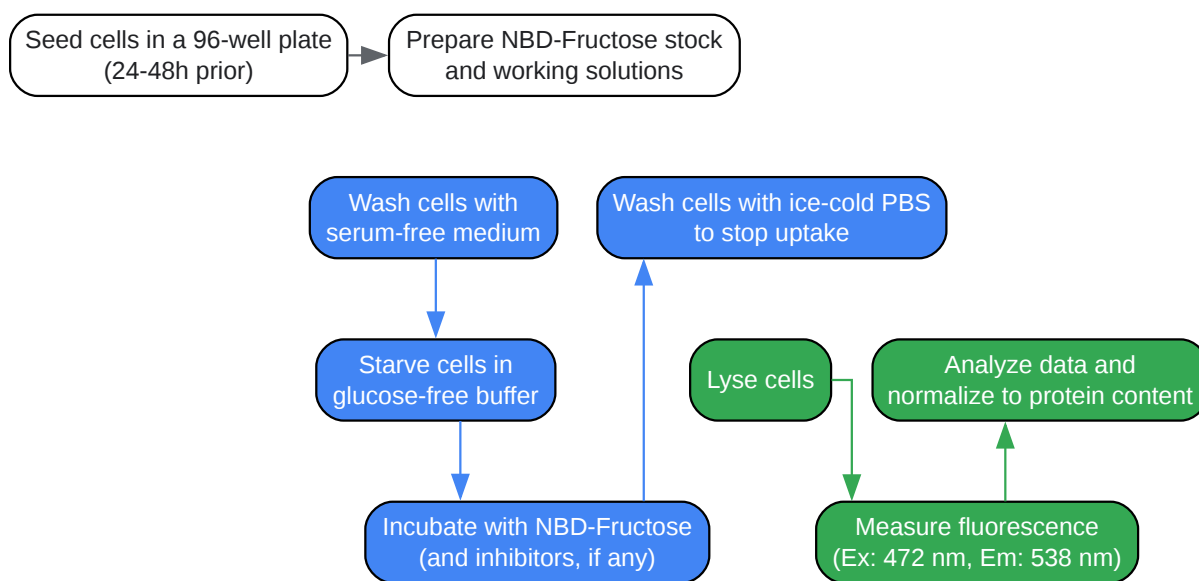
This protocol provides a step-by-step method for quantifying **NBD-Fructose** uptake in adherent cell lines using a fluorescence plate reader.

I. Materials and Reagents

- **NBD-Fructose**
- Cell line of interest (e.g., EMT6, MCF-7, MDA-MB-231 breast cancer cells)[\[1\]](#)[\[2\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Glucose-free Krebs-Ringer Phosphate (KRP) buffer (or similar physiological buffer)

- Trypsin-EDTA
- Cell lysis buffer (e.g., RIPA buffer)
- Black, clear-bottom 96-well microplates suitable for fluorescence measurement
- Fluorescence microplate reader
- (Optional) D-fructose for competition assay
- (Optional) GLUT5 inhibitor for control experiment

II. Workflow Overview



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Caption: Experimental workflow for the **NBD-Fructose** cellular uptake assay.

III. Detailed Procedure

A. Cell Preparation

- Seed adherent cells into a black, clear-bottom 96-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.
- Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

B. Reagent Preparation

- **NBD-Fructose** Stock Solution: Prepare a 10 mM stock solution of **NBD-Fructose** in PBS or water. To enhance solubility, you may warm the solution to 37°C and use an ultrasonic bath. [5] Store at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[5]
- **NBD-Fructose** Working Solution: Dilute the stock solution in glucose-free KRP buffer to the desired final concentration (e.g., 10-200 µM). The optimal concentration should be determined empirically for each cell line.

C. Uptake Assay

- On the day of the experiment, remove the culture medium from the wells.
- Wash the cells twice with 100 µL of warm, serum-free medium or PBS.
- To initiate glucose starvation, add 100 µL of warm, glucose-free KRP buffer to each well and incubate for 30-60 minutes at 37°C.
- Carefully aspirate the starvation buffer.
- Add 50-100 µL of the **NBD-Fructose** working solution to each well. For control wells (e.g., competition assay), add **NBD-Fructose** solution supplemented with an excess of D-fructose (e.g., 10-20 mM).
- Incubate the plate at 37°C for the desired time period (e.g., 15-60 minutes). The optimal incubation time should be determined in preliminary experiments.
- To stop the uptake, rapidly aspirate the **NBD-Fructose** solution and immediately wash the cells three times with 150 µL of ice-cold PBS. It is critical to perform this step quickly to prevent efflux of the probe.

D. Fluorescence Measurement

- After the final wash, add 50 μ L of cell lysis buffer (e.g., RIPA buffer) to each well.
- Incubate the plate on a shaker for 10-15 minutes at room temperature to ensure complete lysis.
- Measure the fluorescence intensity using a microplate reader with excitation set to ~472 nm and emission set to ~538 nm.
- (Optional but recommended) Perform a protein quantification assay (e.g., BCA assay) on the cell lysates to normalize the fluorescence readings to the total protein content in each well.

IV. Data Analysis and Interpretation

The background fluorescence from wells containing only buffer should be subtracted from all experimental readings. The normalized fluorescence intensity is proportional to the amount of **NBD-Fructose** taken up by the cells. For inhibitor screening, the results can be expressed as a percentage of uptake relative to the untreated control.

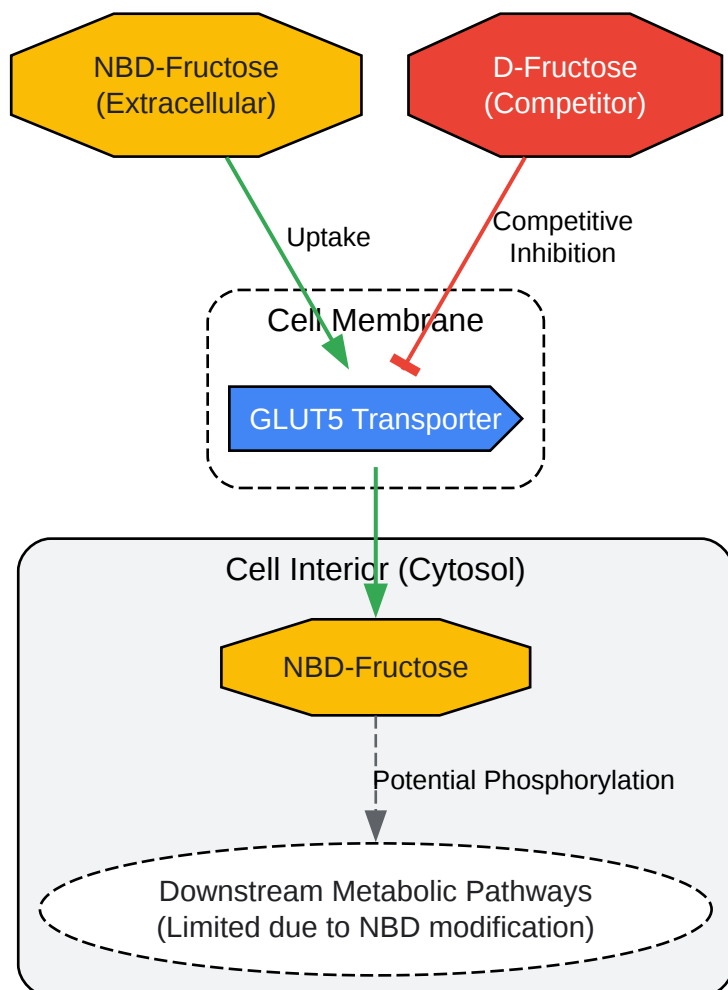
Example Data: Inhibition of **NBD-Fructose** Uptake

The following table shows example IC₅₀ values for the inhibition of fluorescent fructose analog uptake, demonstrating the utility of this type of assay for quantitative analysis.

Compound	Description	Reported IC ₅₀	Cell Line	Reference(s)
D-Fructose	Natural substrate of GLUT5, used as a competitor	~1.7–2.9 mM	EMT6	[1]
MSNBA	A reported selective inhibitor of GLUT5	5.8 \pm 0.5 μ M	Yeast	[1][8]

Mechanism of Uptake Visualization

NBD-Fructose mimics natural fructose, allowing it to be transported into the cell by specific transporters, primarily GLUT5. This process is fundamental to its application in research.



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